VH032-CH2-Boc

Catalog No.
S12866733
CAS No.
M.F
C30H42N4O6S
M. Wt
586.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VH032-CH2-Boc

Product Name

VH032-CH2-Boc

IUPAC Name

tert-butyl 4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoate

Molecular Formula

C30H42N4O6S

Molecular Weight

586.7 g/mol

InChI

InChI=1S/C30H42N4O6S/c1-18-25(41-17-32-18)20-10-8-19(9-11-20)15-31-27(38)22-14-21(35)16-34(22)28(39)26(29(2,3)4)33-23(36)12-13-24(37)40-30(5,6)7/h8-11,17,21-22,26,35H,12-16H2,1-7H3,(H,31,38)(H,33,36)/t21-,22+,26-/m1/s1

InChI Key

XUJMZXZOAJNDDT-TVZXLZGTSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC(=O)OC(C)(C)C)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCC(=O)OC(C)(C)C)O

VH032-CH2-Boc is a small molecule compound recognized for its role as a ligand for the von Hippel-Lindau E3 ubiquitin ligase complex. This compound is part of a broader class of molecules designed to facilitate targeted protein degradation through the proteolysis-targeting chimera (PROTAC) technology. The structure of VH032-CH2-Boc includes a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amines during reactions. The compound's design allows it to engage with specific proteins, thereby promoting their ubiquitination and subsequent degradation by the proteasome, a crucial mechanism for regulating protein levels within cells.

The chemical reactivity of VH032-CH2-Boc primarily involves its ability to undergo deprotection reactions, enabling the release of the amine functionality necessary for binding to target proteins. Under acidic conditions, the Boc group can be removed, allowing VH032-CH2-Boc to form amide bonds with various linkers or target proteins. This property is essential for synthesizing PROTACs, where VH032-CH2-Boc serves as a key component that connects the ligand with the E3 ligase, facilitating targeted degradation of specific proteins in cellular systems .

VH032-CH2-Boc has demonstrated significant biological activity as a ligand for E3 ligases, particularly in promoting the degradation of proteins involved in various cellular processes. The compound has been shown to effectively recruit the von Hippel-Lindau protein, leading to the polyubiquitination of target proteins. This mechanism is particularly relevant in cancer research, where aberrant protein levels contribute to tumorigenesis. Studies have indicated that compounds like VH032-CH2-Boc can modulate pathways associated with cell proliferation and survival by targeting oncogenic proteins for degradation .

The synthesis of VH032-CH2-Boc typically involves several key steps:

  • C–H Arylation: The initial step often includes C–H arylation reactions involving 4-methylthiazole and Boc-protected benzylic amines.
  • Amidation: Following arylation, amidation strategies are employed to introduce additional functional groups onto the compound.
  • Deprotection: The final product undergoes deprotection of the Boc group under acidic conditions to yield the active ligand capable of binding to E3 ligases .

These methods have been optimized to achieve high yields and purity of VH032-CH2-Boc, making it suitable for further biological studies and applications.

VH032-CH2-Boc is primarily utilized in research focused on targeted protein degradation via PROTAC technology. Its applications include:

  • Cancer Research: Targeting oncogenic proteins for degradation, thereby reducing their levels and potentially inhibiting tumor growth.
  • Drug Discovery: Serving as a lead compound for developing new therapeutics aimed at modulating protein levels in various diseases.
  • Biochemical Studies: Investigating protein-protein interactions and cellular pathways by employing VH032-CH2-Boc in experimental setups .

Interaction studies involving VH032-CH2-Boc have focused on its binding affinity and specificity towards various E3 ligases, particularly the von Hippel-Lindau ligase. These studies typically employ techniques such as surface plasmon resonance or fluorescence polarization to assess how effectively VH032-CH2-Boc recruits target proteins for ubiquitination. The results indicate that modifications to the linker or functional groups can significantly influence binding efficiency and biological outcomes .

Several compounds exhibit structural and functional similarities to VH032-CH2-Boc, including:

Compound NameStructure/FunctionalityUnique Features
PomalidomideE3 ligase recruiter similar to VH032Known for its immunomodulatory effects
LCL161Ligand for inhibitor of apoptosis proteinTargets different pathways compared to VH032
EED226Ligand targeting Embryonic Ectoderm DevelopmentSpecificity towards different protein complexes

VH032-CH2-Boc stands out due to its specific design aimed at enhancing recruitment efficiency for the von Hippel-Lindau complex while maintaining a favorable profile for targeted degradation applications .

XLogP3

3.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

586.28250625 g/mol

Monoisotopic Mass

586.28250625 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-10-2024

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